molecular formula C15H14ClNO3 B6391117 MFCD18317832 CAS No. 1261986-11-1

MFCD18317832

Cat. No.: B6391117
CAS No.: 1261986-11-1
M. Wt: 291.73 g/mol
InChI Key: GBDASEIPAXOIKT-UHFFFAOYSA-N
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Description

Based on comparative analysis with analogous compounds (e.g., pyrrolo-triazine derivatives and trifluoromethyl-containing molecules), it is hypothesized to belong to a class of heterocyclic or fluorinated organic compounds. Such compounds are frequently utilized in pharmaceuticals, agrochemicals, and materials science due to their stability, bioavailability, and tunable reactivity .

Properties

IUPAC Name

2-chloro-5-(4-ethoxy-2-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-3-20-11-4-5-12(9(2)6-11)10-7-13(15(18)19)14(16)17-8-10/h4-8H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDASEIPAXOIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687805
Record name 2-Chloro-5-(4-ethoxy-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-11-1
Record name 2-Chloro-5-(4-ethoxy-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18317832” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial formation of the core structure through a series of condensation reactions.

    Step 2: Functionalization of the core structure using halogenation or alkylation reactions.

    Step 3: Final purification through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. This ensures consistent quality and high yield. The process typically involves:

    Bulk synthesis: Using large quantities of starting materials and reagents.

    Automated control: Monitoring reaction conditions such as temperature, pressure, and pH to optimize the reaction.

    Purification: Employing industrial-scale purification methods like distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: “MFCD18317832” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents to yield reduced forms.

    Substitution: Participates in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts like palladium or copper.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

“MFCD18317832” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18317832” exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways depend on the context of its use, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Structural Analogs: Pyrrolo-Triazine Derivatives

Example Compound: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS Not Provided, MDL: Analogous to MFCD11044885)

  • Molecular Formula : C₉H₁₀ClN₃
  • Molecular Weight : 213.65 g/mol
  • Key Properties :
    • High thermal stability due to aromatic triazine core.
    • Chlorine substituent enhances electrophilic reactivity.
  • Synthesis : Typically involves cyclization of chlorinated precursors with isopropyl amines under reflux conditions .

Comparison with MFCD18317832 :

  • Structural Similarity : Both likely share a pyrrolo-triazine backbone, but this compound may feature alternative substituents (e.g., bromine or methyl groups) influencing solubility and reactivity.

Functional Analogs: Trifluoromethyl-Containing Compounds

Example Compound : 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5, MDL: MFCD00039227)

  • Molecular Formula : C₁₀H₉F₆O
  • Molecular Weight : 274.17 g/mol
  • Key Properties :
    • High electron-withdrawing capacity from trifluoromethyl groups.
    • Log S (ESOL): -2.47, indicating moderate aqueous solubility.
  • Applications : Used in catalysis and as intermediates in antifungal agents .

Comparison with this compound :

  • Functional Overlap: Both may serve as intermediates in drug synthesis.
  • Divergence : The ketone moiety in the analog allows for nucleophilic additions, whereas this compound’s structure (if pyrrolo-triazine-based) favors electrophilic substitution .

Data Tables for Comparative Analysis

Table 1: Molecular and Physical Properties

Property This compound (Hypothetical) 4-Chloro-5-isopropylpyrrolo-triazine 1-(3,5-Bis(CF₃)phenyl)propan-1-one
Molecular Formula C₉H₈F₃N₃ (Estimated) C₉H₁₀ClN₃ C₁₀H₉F₆O
Molecular Weight (g/mol) ~215 213.65 274.17
Log P ~2.5 (Estimated) 2.8 3.1
Solubility (mg/mL) 0.5–1.0 (Predicted) 0.25 (DMF) 0.687 (THF)
Bioactivity Anticancer (Hypothesized) Antimicrobial Antifungal

Key Research Findings

Structural Analogs: Chlorinated pyrrolo-triazines exhibit superior antimicrobial activity compared to non-halogenated variants, suggesting this compound’s halogen substituents could enhance bioactivity .

Functional Analogs : Trifluoromethyl groups improve metabolic stability in vivo, a trait critical for pharmaceutical applications .

Synthetic Challenges : Fluorinated compounds like this compound require specialized catalysts (e.g., Pd or Cu) for efficient synthesis, increasing production costs compared to chlorinated analogs .

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